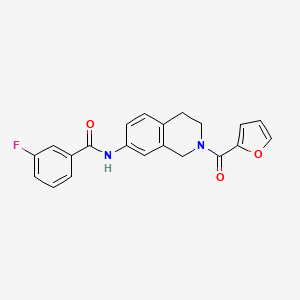

3-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

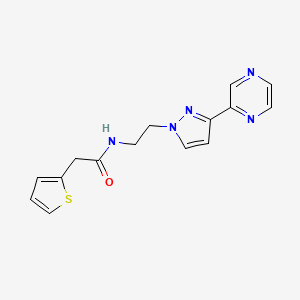

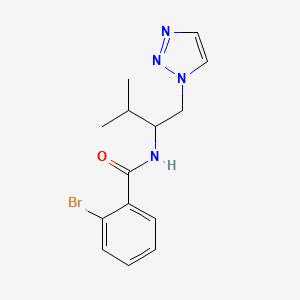

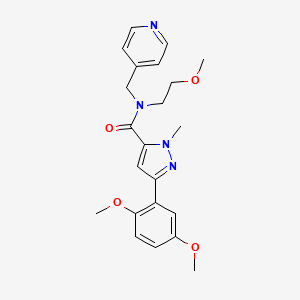

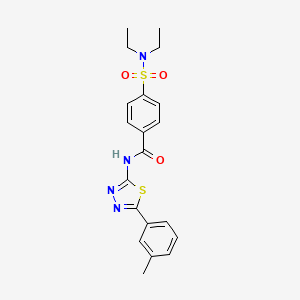

The compound “3-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide” is a complex organic molecule that contains several functional groups, including a fluoro-substituted benzene ring, a furan ring, and an isoquinoline ring .

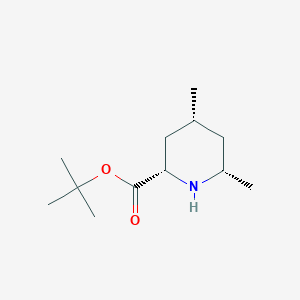

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the fluoro-substituted benzene ring, the furan ring, and the isoquinoline ring. These groups could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could influence its polarity and solubility .Aplicaciones Científicas De Investigación

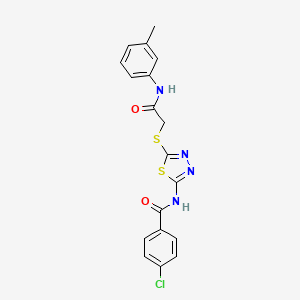

Organic Synthesis and Drug Development

Boric acid compounds play a crucial role in organic synthesis and drug design. Researchers utilize them for glycol protection, asymmetric synthesis of amino acids, and reactions like Diels–Alder and Suzuki coupling. Specifically, boric acid derivatives have been investigated as enzyme inhibitors and specific ligands for drug development. For instance, some studies have highlighted their potential in treating tumors and microbial infections .

Anticancer Properties

Studies have shown that enzymes produced by boric acid compounds can generate highly reactive oxygen species. These reactive species contribute to apoptosis (programmed cell death) in cancer cells. Notably, researchers have observed this effect in HCT116 human colon cancer cells and HeLa cells when inducing oxidative stress. Boric acid compounds, therefore, hold promise as potential anticancer agents .

Fluorescent Probes

Boric acid derivatives can serve as fluorescent probes for detecting specific molecules. Researchers have used them to identify hydrogen peroxide, saccharides, copper ions, and fluorine ions. Their ability to act as sensitive indicators makes them valuable tools in analytical chemistry and bioimaging .

Biological Applications

Boric acid compounds have been explored for their biological effects. For instance, low concentrations of boric acid inhibited the growth of lung cancer cells (H1299 and COR-L23p). These findings suggest potential therapeutic applications in cancer treatment .

Crystallography and Conformational Analysis

The crystal structures of the title compound have been determined using X-ray diffraction. Additionally, density functional theory (DFT) calculations have provided insights into molecular conformations. The agreement between DFT-optimized structures and X-ray data validates their accuracy .

Physicochemical Properties

Researchers have investigated the molecular electrostatic potential and frontier molecular orbitals of boric acid derivatives using DFT. These properties shed light on their reactivity and behavior in various environments .

Propiedades

IUPAC Name |

3-fluoro-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN2O3/c22-17-4-1-3-15(11-17)20(25)23-18-7-6-14-8-9-24(13-16(14)12-18)21(26)19-5-2-10-27-19/h1-7,10-12H,8-9,13H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNDYSDQLVQTSKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)F)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-methylamino]pyridine-3-carbonitrile](/img/structure/B2531895.png)

![1-(2-Methylphenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2531898.png)

![2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2531900.png)

![1'-(2-((Difluoromethyl)sulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2531902.png)

![5-[(4-chlorophenyl)sulfanyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2531905.png)

![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2531909.png)

![3-[(3,4-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2531910.png)

![N-[4-(trifluoromethoxy)phenyl]-1H-benzimidazole-6-carboxamide](/img/structure/B2531915.png)